ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate
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Description
Ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound ethyl 2,4-dimethyl-5-{[(naphthalen-1-yl)carbamoyl]amino}-1H-pyrrole-3-carboxylate, also known as CCG-339570, is the myocardin-related transcription factor A (MRTF-A/MAL/MKL1) . MRTF-A plays a vital role in the epithelial–mesenchymal transition (EMT), a process closely associated with cancer and tissue fibrosis .
Mode of Action
CCG-339570 interacts with its primary target, MRTF-A, by inhibiting its nuclear accumulation . This interaction disrupts the function of MRTF-A, thereby inhibiting the EMT process. The compound’s mode of action is specific to the N-terminal basic domain (NB) of MRTF-A, which functions as a nuclear localization signal (NLS) of MRTF-A .
Biochemical Pathways
The action of CCG-339570 affects several biochemical pathways. By inhibiting the nuclear accumulation of MRTF-A, it disrupts the EMT process, which is a critical pathway in the development and progression of cancer and tissue fibrosis . The compound’s action on this pathway results in downstream effects that inhibit the growth and spread of cancer cells .
Result of Action
The molecular and cellular effects of CCG-339570’s action primarily involve the inhibition of the EMT process . By preventing the nuclear accumulation of MRTF-A, CCG-339570 disrupts the function of this transcription factor, thereby inhibiting the EMT process. This results in the suppression of cancer cell migration and tissue fibrosis .
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-(naphthalen-1-ylcarbamoylamino)-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-26-19(24)17-12(2)18(21-13(17)3)23-20(25)22-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,21H,4H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBKYNLYFYKGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)NC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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